molecular formula C16H26 B1666197 m-Di-tert-pentylbenzene CAS No. 3370-27-2

m-Di-tert-pentylbenzene

Cat. No.: B1666197
CAS No.: 3370-27-2
M. Wt: 218.38 g/mol
InChI Key: VMFPJVIZINYTRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

m-Di-tert-pentylbenzene, also known as 1,3-di-tert-pentylbenzene, is an organic compound with the molecular formula C16H26. It is characterized by a benzene ring substituted with two 1,1-dimethylpropyl groups at the 1 and 3 positions. This compound is part of the alkylbenzene family and is known for its stability and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-Di-tert-pentylbenzene typically involves Friedel-Crafts alkylation. This reaction uses benzene as the starting material and 1,1-dimethylpropyl chloride as the alkylating agent. The reaction is catalyzed by aluminum chloride (AlCl3) under anhydrous conditions. The process involves the generation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and efficiency. The reaction conditions are carefully controlled to ensure the purity of the product, and advanced separation techniques are employed to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions: m-Di-tert-pentylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

m-Di-tert-pentylbenzene has several applications in scientific research:

Mechanism of Action

The primary mechanism of action for m-Di-tert-pentylbenzene in chemical reactions involves the formation of a carbocation intermediate during electrophilic aromatic substitution. The stability of the carbocation is enhanced by the electron-donating effects of the 1,1-dimethylpropyl groups, facilitating the reaction with electrophiles. This mechanism is crucial for understanding its reactivity and the formation of various substituted products .

Comparison with Similar Compounds

  • Benzene, 1,4-bis(1,1-dimethylpropyl)-
  • Benzene, 1,2-bis(1,1-dimethylpropyl)-
  • Benzene, 1,3-bis(1,1-dimethylethyl)-

Comparison: m-Di-tert-pentylbenzene is unique due to the specific positioning of the 1,1-dimethylpropyl groups at the 1 and 3 positions, which influences its chemical reactivity and physical properties. Compared to its isomers, such as Benzene, 1,4-bis(1,1-dimethylpropyl)-, it exhibits different steric and electronic effects, leading to variations in reaction outcomes and applications .

Properties

IUPAC Name

1,3-bis(2-methylbutan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26/c1-7-15(3,4)13-10-9-11-14(12-13)16(5,6)8-2/h9-12H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFPJVIZINYTRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=CC=C1)C(C)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062996
Record name m-Di-tert-amylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3062996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3370-27-2
Record name 1,3-Bis(1,1-dimethylpropyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3370-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,3-bis(1,1-dimethylpropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003370272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,3-bis(1,1-dimethylpropyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name m-Di-tert-amylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3062996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-di-tert-pentylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.133
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-Di-tert-pentylbenzene
Reactant of Route 2
Reactant of Route 2
m-Di-tert-pentylbenzene
Reactant of Route 3
m-Di-tert-pentylbenzene
Reactant of Route 4
Reactant of Route 4
m-Di-tert-pentylbenzene
Reactant of Route 5
Reactant of Route 5
m-Di-tert-pentylbenzene
Reactant of Route 6
Reactant of Route 6
m-Di-tert-pentylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.